molecular formula C12H8BrCl2NO2 B1457504 Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate CAS No. 1518847-77-2

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate

Cat. No.: B1457504
CAS No.: 1518847-77-2
M. Wt: 349 g/mol
InChI Key: VVWUCRZMBXEEBU-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8BrCl2NO2 and its molecular weight is 349 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Studies

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate, a derivative of quinoline, is significant in the synthesis of various chemical compounds. It has been utilized in creating novel and structurally intriguing compounds with potential biological activities. For example, in a study by Li et al. (2019), the synthesis of halomethylquinoline building blocks like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and their application in creating compounds with anti-tubercular and anti-bacterial activities were explored (Li et al., 2019).

Photolabile Protecting Groups

This compound also plays a role in the development of photolabile protecting groups. A study by Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound showed greater efficiency than others in its class and was suitable for use in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Development of Antitumor Agents

This compound derivatives have been studied for their potential as antitumor agents. In a study conducted by El-Agrody et al. (2012), derivatives of this compound were synthesized and evaluated for their antitumor activities against different human tumor cell lines, demonstrating promising results (El-Agrody et al., 2012).

Antibacterial Properties

The derivatives of this compound have been researched for their antibacterial properties. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity against various bacterial strains, finding moderate activity (Krishnakumar et al., 2012).

Properties

IUPAC Name

ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(14)9(11)10(6)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWUCRZMBXEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

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